

A Comprehensive Technical Guide to Tannase-Producing Fungi and Bacteria

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Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins and gallic acid esters, yielding gallic acid and glucose.[1] This catalytic activity is of significant interest across various industrial sectors, including food and beverage, pharmaceuticals, and chemical manufacturing. In the pharmaceutical industry, **tannase** is crucial for the production of gallic acid, a key intermediate in the synthesis of the antibacterial drug trimethoprim.[2] Furthermore, the ability of **tannase** to degrade tannins, which are known for their antinutritional effects and potential toxicity, underscores its importance in drug development and food science.[3] Microorganisms, particularly fungi and bacteria, are the primary sources of commercial **tannase** due to their rapid growth, ease of genetic manipulation, and high yields of the enzyme.[3] This guide provides an in-depth technical overview of **tannase**-producing fungi and bacteria, focusing on quantitative data, detailed experimental protocols, and the underlying regulatory mechanisms.

Tannase-Producing Microorganisms: A Comparative Overview

A wide array of fungal and bacterial species have been identified as potent producers of **tannase**. Fungi, especially from the genera *Aspergillus* and *Penicillium*, are among the most extensively studied and utilized sources for industrial **tannase** production. Bacterial **tannases**,

while less explored, offer advantages such as shorter fermentation times and simpler genetic modification. The selection of a suitable microbial strain is critical and depends on factors such as enzyme yield, stability under process conditions, and substrate specificity.

Quantitative Data on Fungal Tannase Producers

The following table summarizes the quantitative data for prominent **tannase**-producing fungal species, providing a comparative analysis of their enzyme production and optimal activity conditions.

Fungal Species	Substrate	Fermentation Type	Optimal pH	Optimal Temperature (°C)	Tannase Activity (U/mL)	Reference
Aspergillus niger	Pomegranate Rind	Submerged	5.0	37	101.2	
Aspergillus oryzae	Rice Straw & Sugarcane Bagasse	Solid-State	5.5	30	27.8 (U/g)	
Aspergillus flavus	Tamarind Seed Powder	Submerged	5.4	35.1	139.3	
Penicillium montanense URM 6286	Agroindustrial Wastes	Solid-State	-	-	-	
Aspergillus glaucus	Black Tea Waste	Solid-State	5.0	30	46.71	
Geotrichum cucujoidarum	Tannic Acid	Shake Flask	5.0	30	4.42	
Aspergillus versicolor	Acacia Nuts	Submerged	-	-	22.49	

Quantitative Data on Bacterial Tannase Producers

This table presents a comparative summary of key bacterial strains known for their **tannase** production capabilities.

Bacterial Species	Source	Optimal pH	Optimal Temperature (°C)	Key Characteristics	Reference
Lactobacillus plantarum	Human Gut/Fermented Foods	3.0-7.0	30-50	Can diminish tannin absorption in the intestine.	
Bacillus sphaericus	-	8.0	30-50	Shows activity at alkaline pH.	
Staphylococcus lugdunensis	-	7.0	40	Recombinant expression yields high specific activity (716 U/mg).	
Enterococcus faecalis	Tannin-Rich Soil	9.0	6	Active at low temperatures and high pH.	
Bacillus subtilis	-	-	-	Efficiently produces tannase in submerged fermentation.	
Rhodococcus NCIM 2891	-	6.0	30	Produces two tannase subunits.	

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of **tannase**-producing microorganisms.

Screening and Isolation of Tannase-Producing Microorganisms

Objective: To isolate and identify microorganisms capable of producing extracellular **tannase**.

Principle: Microorganisms that produce **tannase** can hydrolyze tannic acid present in the growth medium, creating a clear zone around their colonies.

Protocol:

- **Sample Collection:** Collect soil, decaying plant matter, or industrial effluent from tannin-rich environments.
- **Enrichment Culture:** Inoculate the collected samples into a Czapek-Dox minimal medium supplemented with 1% (w/v) tannic acid as the sole carbon source. Incubate at 30°C for 3-5 days.
- **Primary Screening (Plate Assay):**
 - Prepare Tannic Acid Agar (TAA) plates with the following composition (g/L): Tannic acid, 10; NaNO₃, 3; KCl, 0.5; MgSO₄·7H₂O, 0.5; KH₂PO₄, 1.0; FeSO₄·7H₂O, 0.01; Agar, 30. Adjust the pH to 4.5.
 - Sterilize the medium and the separately filtered tannic acid solution before mixing.
 - Serially dilute the enrichment culture and spread-plate onto the TAA plates.
 - Incubate the plates at 30°C for 72 hours.
 - Observe for the formation of clear zones of hydrolysis around the microbial colonies.
- **Secondary Screening (Quantitative Assay):**
 - Inoculate the promising isolates from the primary screening into a liquid Czapek-Dox medium containing 1% (w/v) tannic acid.
 - Incubate with shaking at 30°C for 96 hours.

- Centrifuge the culture broth to separate the biomass and collect the supernatant.
- Assay the supernatant for **tannase** activity using the rhodanine method described below.

Tannase Production

Objective: To produce **tannase** in a liquid culture medium.

Protocol:

- **Inoculum Preparation:** Grow a pure culture of the selected microorganism on a suitable agar slant (e.g., Potato Dextrose Agar for fungi) for 5-7 days at 30°C. Prepare a spore suspension by washing the slant with sterile distilled water containing 0.1% Tween 80.
- **Fermentation Medium:** Prepare a suitable production medium. A commonly used medium is the Czapek-Dox broth supplemented with tannic acid (1-3% w/v) as an inducer. The composition can be (g/L): Tannic Acid, 10-30; NaNO₃, 6; K₂HPO₄, 1.52; MgSO₄·7H₂O, 0.52; KCl, 0.52; FeSO₄·7H₂O, 0.01; ZnSO₄·7H₂O, 0.01.
- **Fermentation:** Inoculate the sterile fermentation medium with the spore suspension (typically 1-5% v/v). Incubate in a shaker incubator at the optimal temperature (e.g., 30-37°C) and agitation speed (e.g., 150-200 rpm) for the desired period (e.g., 72-96 hours).
- **Enzyme Extraction:** After incubation, harvest the culture broth by centrifugation or filtration to remove the microbial biomass. The cell-free supernatant contains the extracellular **tannase**.

Objective: To produce **tannase** on a solid substrate with minimal free water.

Protocol:

- **Substrate Preparation:** Use agro-industrial residues rich in tannins, such as rice straw, sugarcane bagasse, or tea waste, as the solid substrate. Dry and grind the substrate to a suitable particle size.
- **Medium Preparation:** Moisten the solid substrate with a salt solution to achieve a specific moisture content (e.g., 60-75%). The salt solution can be a modified Czapek-Dox medium without a carbon source.

- **Sterilization and Inoculation:** Sterilize the moistened substrate by autoclaving. After cooling, inoculate with a spore suspension of the producer microorganism and mix thoroughly.
- **Incubation:** Incubate the inoculated substrate in trays or flasks under controlled temperature (e.g., 30°C) and humidity for a specific period (e.g., 96 hours).
- **Enzyme Extraction:** Extract the enzyme from the fermented solid mass by adding a suitable buffer (e.g., citrate buffer, pH 5.0) and shaking for a few hours. Separate the liquid extract containing the enzyme from the solid substrate by filtration or centrifugation.

Tannase Purification

Objective: To isolate and purify **tannase** from the crude enzyme extract.

Protocol:

- **Ammonium Sulfate Precipitation:**
 - Slowly add solid ammonium sulfate to the crude enzyme extract (cell-free supernatant) with constant stirring at 4°C to achieve a specific saturation level (e.g., 40-80%).
 - Allow the protein to precipitate for several hours or overnight at 4°C.
 - Collect the precipitate by centrifugation (e.g., 10,000 rpm for 20 min at 4°C).
 - Dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.5).
- **Dialysis:**
 - Place the redissolved precipitate in a dialysis bag with an appropriate molecular weight cut-off (e.g., 12-14 kDa).
 - Dialyze against the same buffer for 24-48 hours with several buffer changes to remove the ammonium sulfate.
- **Ion-Exchange Chromatography:**

- Equilibrate a DEAE-Sephadex or DEAE-Cellulose column with the starting buffer (e.g., 0.05 M citrate buffer, pH 5.5).
- Load the dialyzed sample onto the column.
- Wash the column with the starting buffer to remove unbound proteins.
- Elute the bound **tannase** using a linear gradient of NaCl (e.g., 0-1.0 M) in the starting buffer.
- Collect fractions and assay for **tannase** activity and protein concentration.
- Gel Filtration Chromatography (Optional):
 - For further purification, pool the active fractions from the ion-exchange chromatography and concentrate them.
 - Apply the concentrated sample to a Sephadex G-100 or G-200 column equilibrated with a suitable buffer.
 - Elute the proteins with the same buffer and collect fractions.
 - Assay the fractions for **tannase** activity and protein concentration. Pool the active fractions containing the purified **tannase**.

Tannase Activity Assay (Rhodanine Method)

Objective: To quantify the activity of **tannase**.

Principle: This spectrophotometric assay is based on the formation of a colored complex (chromogen) between gallic acid (released by the action of **tannase** on a substrate like methyl gallate) and rhodanine. The absorbance of this complex is measured at 520 nm.

Protocol:

- Reagents:
 - Substrate solution: 0.01 M methyl gallate in 0.05 M citrate buffer (pH 5.0).

- Rhodanine solution: 0.667% (w/v) rhodanine in methanol.
- Potassium hydroxide (KOH) solution: 0.5 N.
- Gallic acid standards: Prepare a series of known concentrations of gallic acid in 0.05 M citrate buffer (pH 5.0) to generate a standard curve.
- Enzyme Reaction:
 - In a test tube, mix 0.25 mL of the substrate solution and 0.25 mL of the enzyme sample (appropriately diluted).
 - Prepare a control tube with 0.25 mL of substrate solution and 0.25 mL of buffer.
 - Prepare a blank tube with 0.5 mL of buffer.
 - Incubate all tubes at the optimal temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).
- Color Development:
 - Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution to each tube.
 - Add 0.2 mL of 0.5 N KOH to each tube and mix well.
 - Dilute the reaction mixture with 4.25 mL of distilled water.
 - Incubate at room temperature for 10 minutes for color development.
- Measurement:
 - Measure the absorbance of the samples and standards at 520 nm against the blank.
- Calculation:
 - Determine the amount of gallic acid released in the enzyme reaction using the standard curve.

- One unit (U) of **tannase** activity is defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Regulatory Mechanisms of Tannase Production

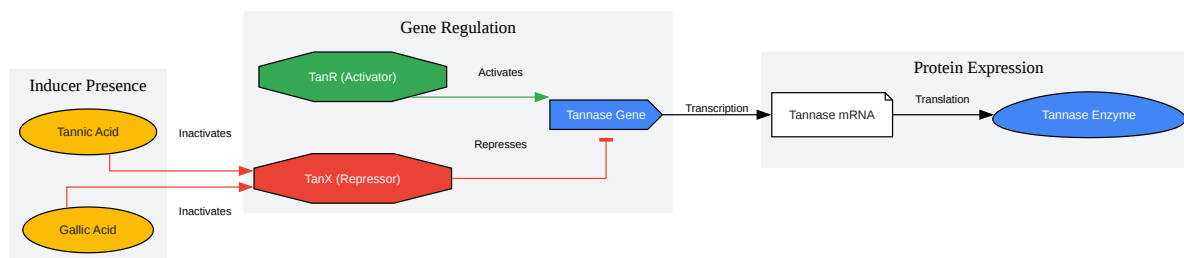
Understanding the molecular mechanisms that regulate **tannase** gene expression is crucial for optimizing enzyme production through genetic engineering.

Transcriptional Regulation of Tannase in *Aspergillus niger*

In *Aspergillus niger*, the expression of genes involved in tannic acid degradation is controlled by a conserved transcriptional activator-repressor module.

- **TanR (Transcriptional Activator):** A $\text{Zn(II)}_2\text{Cys}_6$ transcriptional activator that is essential for growth on gallic acid and plays a significant role in growth on tannic acid. Deletion of the **tanR** gene leads to a significant reduction in the expression of **tannase** and other related genes.
- **TanX (Putative Repressor):** A putative repressor protein whose gene is located adjacent to **tanR**. Deletion of the **tanX** gene results in the constitutive expression of **tannase** genes, even in the absence of an inducer.

The presence of inducers like tannic acid or gallic acid is thought to lead to the inactivation or dissociation of the TanX repressor from the promoter regions of **tannase** genes, allowing the TanR activator to bind and initiate transcription.

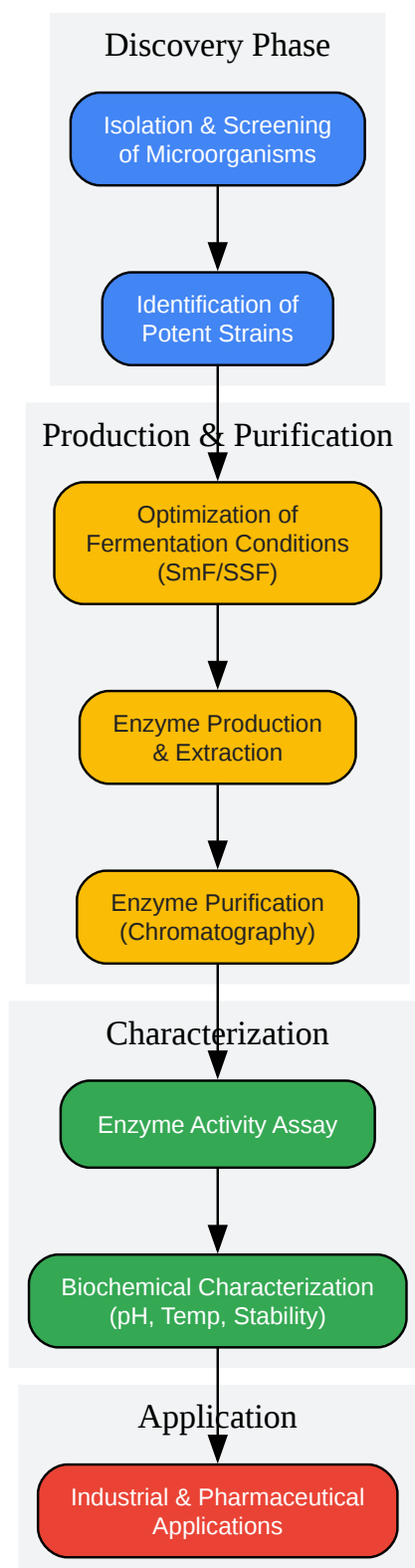


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Fig. 1: Transcriptional regulation of **tannase** in *Aspergillus niger*.

Experimental Workflow for Tannase Research

The following diagram illustrates a typical workflow for the research and development of **tannase** from microbial sources.



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Fig. 2: A typical experimental workflow for **tannase** research.

Conclusion

Tannase-producing fungi and bacteria represent a valuable resource for various biotechnological applications, particularly in the pharmaceutical and food industries. This guide has provided a comprehensive overview of the key aspects of these microorganisms, including a comparative analysis of their enzyme production capabilities, detailed experimental protocols for their study, and an insight into the molecular regulation of **tannase** expression. The continued exploration of novel microbial sources and the application of metabolic engineering strategies hold the promise of further enhancing the efficiency and cost-effectiveness of **tannase** production, thereby expanding its industrial and therapeutic potential.

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